{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone
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Overview
Description
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone is a complex organic compound featuring a thiadiazole ring, a sulfinyl group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the sulfinyl group is achieved through oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid. The final step involves the attachment of the morpholino group, which can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding different derivatives.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can lead to simpler thiadiazole compounds.
Scientific Research Applications
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone involves its interaction with specific molecular targets. The sulfinyl group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thiadiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone
- {5-[(4-Chlorophenyl)thio]-1,2,3-thiadiazol-4-yl}(morpholino)methanone)
Uniqueness
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfinylthiadiazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c14-9-1-3-10(4-2-9)22(19)13-11(15-16-21-13)12(18)17-5-7-20-8-6-17/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRWVWBYLXHASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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